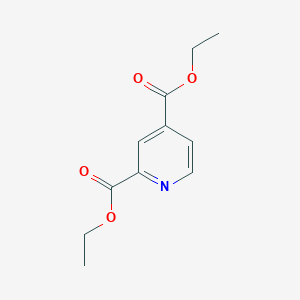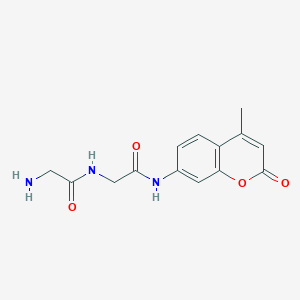
H-Gly-Gly-AMC
概要
説明
It is widely used in biochemical assays to evaluate protease activity, particularly in bacterial proteases such as those from Pseudomonas aeruginosa and Staphylococcus aureus . The compound is characterized by its ability to release a fluorescent signal upon enzymatic cleavage, making it a valuable tool in various research applications.
科学的研究の応用
Gly-Gly-AMC has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic assays to study the kinetics and specificity of proteases.
Biology: Employed in cell-based assays to evaluate the activity of intracellular proteases and to study protein degradation pathways.
Medicine: Utilized in diagnostic assays to detect bacterial infections by measuring the activity of bacterial proteases.
Industry: Applied in quality control processes to monitor protease activity in various industrial products.
作用機序
The mechanism of action of Gly-Gly-AMC involves its hydrolysis by specific proteases. The proteases recognize and cleave the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin, resulting in the release of the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be measured to quantify the protease activity. The molecular targets of Gly-Gly-AMC are the active sites of proteases, where the hydrolysis reaction occurs .
Similar Compounds:
- Z-Gly-Gly-Arg-AMC
- Z-Gly-Gly-Leu-AMC
- Gly-Gly-Leu-AMC
Comparison: Gly-Gly-AMC is unique in its specificity for certain bacterial proteases, making it particularly useful in diagnostic assays for bacterial infections. Compared to other similar compounds, Gly-Gly-AMC has a distinct substrate sequence that allows for selective hydrolysis by specific proteases. This specificity enhances its utility in research and diagnostic applications .
将来の方向性
生化学分析
Biochemical Properties
H-Gly-Gly-AMC plays a significant role in biochemical reactions, particularly in the monitoring of thrombin generation . It interacts with enzymes such as thrombin and bacterial proteases from P. aeruginosa and S. aureus . The nature of these interactions involves the enzymatic cleavage of this compound, leading to the release of AMC and the generation of a fluorescence signal .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in monitoring thrombin generation . Thrombin is a key enzyme in the coagulation cascade, influencing cell function by impacting cell signaling pathways and cellular metabolism . The use of this compound allows for the continuous measurement of thrombin activity, providing valuable insights into cellular responses to various conditions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes, leading to its cleavage and the release of AMC . This process allows for the continuous monitoring of enzyme activity, such as thrombin generation . The binding interactions between this compound and these enzymes result in changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . This includes information on the compound’s stability and degradation, as well as any long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the thrombin generation curve, when monitored using this compound, can sometimes have two peaks, indicating a temporal change in the effects of this compound .
Metabolic Pathways
This compound is involved in the thrombin generation pathway . It interacts with thrombin, an enzyme that plays a crucial role in the coagulation cascade
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-AMC typically involves the coupling of Glycyl-Glycine with 7-amido-4-methylcoumarin. The process begins with the protection of the amino groups of Glycyl-Glycine to prevent unwanted side reactions. This is followed by the activation of the carboxyl group, which is then coupled with 7-amido-4-methylcoumarin under controlled conditions. The protective groups are subsequently removed to yield the final product .
Industrial Production Methods: Industrial production of Gly-Gly-AMC follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reactions .
化学反応の分析
Types of Reactions: Gly-Gly-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the amide bond between Glycyl-Glycine and 7-amido-4-methylcoumarin results in the release of a fluorescent signal .
Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific proteases and are conducted under physiological conditions (pH 7.4, 37°C). The reactions can be monitored using fluorescence spectroscopy to measure the release of 7-amido-4-methylcoumarin .
Major Products Formed: The major product formed from the hydrolysis of Gly-Gly-AMC is 7-amido-4-methylcoumarin, which emits a fluorescent signal upon release. This property is utilized in various biochemical assays to quantify protease activity .
特性
IUPAC Name |
2-amino-N-[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-4-14(20)21-11-5-9(2-3-10(8)11)17-13(19)7-16-12(18)6-15/h2-5H,6-7,15H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLILQIZVFKNJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





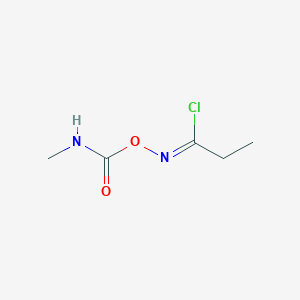
![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
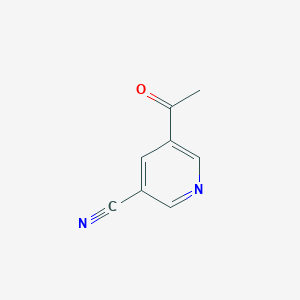

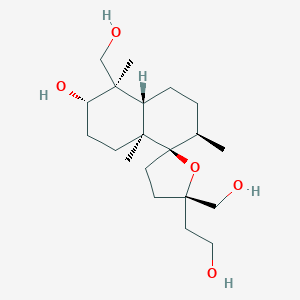

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
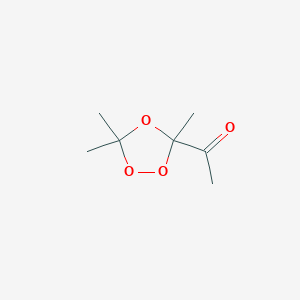
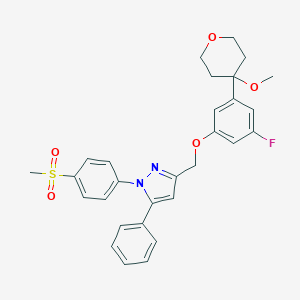
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

